trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Description
trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a substituted cyclohexanecarboxylic acid derivative featuring a trans-configuration at the cyclohexane ring. The compound consists of:
- Cyclohexane backbone: A six-membered carbon ring with substituents at positions 1 (carboxylic acid group) and 2 (benzoyl group).
- Benzoyl substituent: A 2-thiomethylbenzoyl moiety (C₆H₄(SCH₃)CO-) attached to the cyclohexane. The sulfur-containing thiomethyl group (-SCH₃) at the ortho position of the benzoyl ring distinguishes it from related compounds.
- Stereochemistry: The trans configuration ensures spatial separation between the carboxylic acid and benzoyl groups, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACKXEYRRJLLPM-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate through the reaction of a suitable benzoyl chloride with a thiomethyl-containing reagent under controlled conditions.
Cyclohexane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction with a cyclohexane derivative, leading to the formation of the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development Intermediates
Trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, it can be used to synthesize derivatives that exhibit antidiabetic properties, similar to other cyclohexanecarboxylic acids .
1.2 Antidiabetic Compounds
Research indicates that derivatives of cyclohexanecarboxylic acids, including this compound, can be utilized in the preparation of hypoglycemic agents. One notable application is its use in synthesizing Nateglinide, a blood glucose-lowering drug derived from D-phenylalanine . The compound's ability to form stable anhydrides makes it suitable for coupling reactions that yield pharmacologically relevant structures.
Synthesis Methodologies
2.1 Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Formation of Benzoyl Derivatives : The introduction of the thiomethyl group onto the benzoyl moiety can be achieved through electrophilic aromatic substitution reactions.
- Cyclohexanecarboxylic Acid Formation : The carboxylic acid functionality is often introduced via carboxylation techniques or through hydrolysis of corresponding esters.
2.2 Reaction Conditions
The compound has been synthesized under various conditions that optimize yield and purity. For instance, employing potassium hydroxide during epimerization processes can enhance the formation of the desired trans isomer from its cis counterpart .
Case Studies and Research Findings
3.1 Case Study: Nateglinide Synthesis
In a significant study, the synthesis of Nateglinide involved using trans-4-(1-methylethyl)cyclohexanecarboxylic acid as a precursor. The process included coupling with p-toluenesulfonyl chloride and subsequent reactions with D-phenylalanine methyl ester to yield the final product . This illustrates the practical application of this compound as a precursor in complex organic syntheses.
Potential Therapeutic Uses
The therapeutic potential of compounds derived from this compound is still under investigation. Its structural similarity to known bioactive molecules suggests that it could possess various biological activities, warranting further pharmacological studies.
Data Table: Summary of Applications
| Application Area | Description | Example Compound |
|---|---|---|
| Drug Development | Intermediate for synthesizing pharmaceutical agents | Nateglinide |
| Antidiabetic Agents | Potential use in hypoglycemic drugs | D-phenylalanine derivatives |
| Organic Synthesis | Key precursor in complex organic reactions | Various cyclohexanecarboxylic acids |
Mechanism of Action
The mechanism of action of trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group and benzoyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound may also participate in signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position and nature of substituents on the benzoyl ring significantly alter molecular properties. Key analogs include:
Key Observations:
- Lipophilicity : Thiomethyl (-SCH₃) groups increase lipophilicity compared to methoxy (-OCH₃) or halogens (e.g., -F) due to sulfur’s larger atomic radius and weaker polarity .
- Electronic Effects : Methoxy groups enhance electron density on the benzoyl ring, while fluorine introduces electronegativity, affecting acidity and intermolecular interactions .
Physicochemical Properties
Data from structurally related cyclohexanecarboxylic acids provide indirect insights:
Acidity (pKa):
Hydroxy-substituted analogs demonstrate positional effects on acidity:
For thiomethyl derivatives, the electron-donating nature of -SCH₃ may slightly increase pKa (lower acidity) compared to electron-withdrawing groups like -F.
Melting Points and Stability:
- trans-2-Amino-1-cyclohexanecarboxylic acid: mp 274–278°C , suggesting high thermal stability for trans-configured cyclohexane derivatives.
Biological Activity
Trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- IUPAC Name : (1R,2R)-2-[2-(methylsulfanyl)benzoyl]cyclohexanecarboxylic acid
- Molecular Formula : C₁₅H₁₈O₃S
- Melting Point : 151-154 °C
- CAS Number : 1134611-70-3
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an anti-inflammatory agent, its effects on cell differentiation, and its interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study focused on cycloalkane carboxylic acids demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting a similar potential for this compound .
Cell Differentiation and Cancer Research
This compound may play a role in cell differentiation processes. For instance, related compounds have been shown to induce differentiation in human promyelocytic leukemia cells (HL-60), which is crucial for developing therapeutic strategies against certain cancers . The mechanism often involves modulation of mitochondrial metabolism and cytoskeletal dynamics, leading to enhanced differentiation markers.
Table 1: Summary of Biological Activities
The proposed mechanisms for the biological activities include:
- Cytokine Modulation : The compound may influence cytokine production, thereby affecting inflammation pathways.
- Mitochondrial Function : Similar compounds have been shown to alter mitochondrial respiration, impacting energy metabolism and apoptosis in cancer cells.
Synthesis and Structural Analysis
This compound can be synthesized through a series of reactions involving cyclohexane derivatives and thiomethylation processes. The structural integrity of the compound is essential for its biological activity, with specific functional groups influencing its interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Route Design : Begin with cyclohexane-1-carboxylic acid derivatives. Introduce the thiomethylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, ensuring stereochemical control using chiral catalysts or directing groups.
- Condition Optimization : Use high-throughput screening to test solvents (e.g., dichloromethane vs. THF), temperatures (0°C to reflux), and catalysts (e.g., Lewis acids like AlCl₃). Monitor reaction progress via LC-MS or TLC.
- Purification : Employ flash chromatography or recrystallization to isolate the trans-isomer. Validate purity via HPLC (≥95%) and compare retention times with known standards .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Collect high-resolution data (≤0.8 Å) and validate via R-factor convergence (<0.05) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to distinguish trans vs. cis isomers. For thiomethylbenzoyl protons, expect deshielding (~δ 7.5–8.0 ppm). Use C DEPT-135 to confirm carbonyl carbons (δ ~170–200 ppm) .
- Comparative Data : Cross-reference with structurally analogous compounds (e.g., trans-2-(3,4-dimethoxybenzoyl)cyclohexane-1-carboxylic acid, CAS 210467-65-5) .
Advanced Research Questions
Q. How can computational models predict the biological interactions of this compound, and what parameters ensure accuracy?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., enzymes or receptors). Apply force fields (AMBER, CHARMM) for energy minimization.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%).
- Database Integration : Validate predictions against REAXYS and PISTACHIO datasets for analogous cyclohexanecarboxylic acid derivatives .
Q. How can contradictions between X-ray crystallography and solution-phase NMR data be resolved for this compound?
- Methodological Answer :
- Crystallographic Validation : Re-refine X-ray data with SHELXL-2018, ensuring twinning or disorder is accounted for. Compare anisotropic displacement parameters with thermal ellipsoid models .
- NMR in Multiple Solvents : Acquire H NMR in DMSO-d₆ and CDCl₃ to detect solvent-induced conformational changes. Use NOESY/ROESY to identify through-space correlations in solution.
- Case Study : For trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS 212757-09-0), crystallography confirmed a chair conformation, while NMR showed axial-equatorial equilibrium .
Q. What strategies mitigate stereochemical impurities during large-scale synthesis?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with (1R,2S)-2-aminocyclohexanecarboxylic acid (Thermo Scientific, Cat. 15479517) .
- Chromatography : Optimize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Kinetic Control : Adjust reaction stoichiometry (e.g., excess acyl chloride) to favor trans-product via Curtin-Hammett principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
